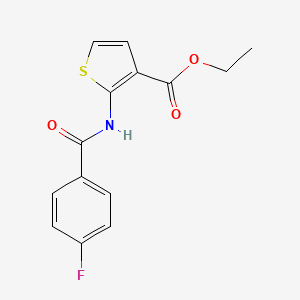

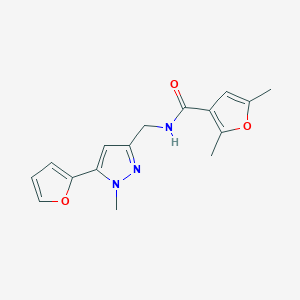

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole-based molecules and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Organic Synthesis Applications

- α-Metalated isocyanides, closely related to the structure , play a crucial role in organic synthesis, particularly in forming heterocycles. These compounds serve as nucleophiles and electrophiles, adding to polar double bonds to form various heterocyclic structures such as 2-oxazolines, 2-thiazolines, and pyrroles, among others. They also act as synthons for α-metalated primary amines, indicating their utility in synthesizing amino alcohols, diamines, and higher amino acids from simple precursors (Schöllkopf, 1977).

Photocatalytic and Electrochemical Properties

- Coordination polymers modified with bis(benzimidazole) ligands, including those containing cyanide functional groups, exhibit significant photocatalytic activities. These polymers have been shown to degrade methylene blue under UV light irradiation efficiently, suggesting potential applications in environmental remediation and the development of photocatalytic materials (Cui et al., 2016).

Synthesis of Cyanine Dyes

- Derivatives of thiazole, including those with benzothiazole and quinoline groups, have been utilized in synthesizing cyanine dyes. These compounds, which bear structural resemblances to the query compound, are important in developing materials for optical applications, including photodynamic therapy and imaging (Zubarovskii & Bachurina, 1967).

Antimicrobial Applications

- Thiazole derivatives have been explored for their biological activities, including serving as antibiotics and antibacterial agents. This suggests that similar compounds could have potential applications in developing new antimicrobial agents, highlighting the importance of structural motifs like those in the query compound for medicinal chemistry (Ahmed, 2007).

Cyanide Detection

- Compounds with thiazole and benzothiazole groups have been employed as selective sensors for cyanide detection in aqueous media. This application is particularly relevant in environmental monitoring and safety, where efficient detection of hazardous substances is critical (Elsafy et al., 2018).

Eigenschaften

IUPAC Name |

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4S/c1-17-7-5-6-10-21(17)27-28-22(15-25)24-26-23(16-29-24)20-13-11-19(12-14-20)18-8-3-2-4-9-18/h2-14,16,27H,1H3/b28-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMQELKBLMNMEW-XAYXJRQQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)